molecular formula C24H25N3O3 B12681893 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate CAS No. 85005-74-9

3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate

Cat. No.: B12681893
CAS No.: 85005-74-9
M. Wt: 403.5 g/mol
InChI Key: WHWUIVMQANKQOK-UHFFFAOYSA-N
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Description

3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its unique structure, which includes diethylamino and o-tolylamino groups attached to a phenoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves the following steps:

    Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Diethylamino and o-Tolylamino Groups: These groups can be introduced via nucleophilic substitution reactions using diethylamine and o-toluidine, respectively.

    Formation of the Formate Salt: The final step involves the reaction of the phenoxazine derivative with formic acid to form the formate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can convert the phenoxazine core to a more reduced state, affecting its color properties.

    Substitution: The diethylamino and o-tolylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced phenoxazine derivatives.

    Substitution Products: Functionalized phenoxazine derivatives with various substituents.

Scientific Research Applications

3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate has several applications in scientific research:

    Chemistry: Used as a dye in various chemical assays and reactions.

    Biology: Employed as a fluorescent marker in biological imaging and staining.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, making it useful for imaging and diagnostic purposes. In therapeutic applications, it may exert effects through the generation of reactive oxygen species or by interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another phenoxazine dye with similar applications in biology and medicine.

    Nile Blue: A phenoxazine derivative used as a dye and in biological staining.

    Acridine Orange: A structurally related compound used in similar applications.

Uniqueness

3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological molecules, making it suitable for specialized applications.

Properties

CAS No.

85005-74-9

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

diethyl-[7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate

InChI

InChI=1S/C23H23N3O.CH2O2/c1-4-26(5-2)18-11-13-21-23(15-18)27-22-14-17(10-12-20(22)25-21)24-19-9-7-6-8-16(19)3;2-1-3/h6-15H,4-5H2,1-3H3;1H,(H,2,3)

InChI Key

WHWUIVMQANKQOK-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4C)OC2=C1)CC.C(=O)[O-]

Origin of Product

United States

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